molecular formula C22H18N4OS B15138660 2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole

2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole

Cat. No.: B15138660
M. Wt: 386.5 g/mol
InChI Key: JLWKAIUMWRZNJT-UHFFFAOYSA-N
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Description

  • Starting material: Pyrazole derivative
  • Reagents: Pyrrole, acetic anhydride
  • Conditions: Reflux
  • Step 4: Formation of Thiazole Ring

    • Starting material: Pyrrole derivative
    • Reagents: Thioamide, phosphorus pentachloride
    • Conditions: Reflux
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyrazole ring through cyclization reactions. The pyrrole and thiazole rings are then introduced through subsequent reactions involving appropriate reagents and catalysts.

    • Step 1: Preparation of Naphthalene Derivative

      • Starting material: 6-methoxynaphthalene
      • Reagents: Bromine, acetic acid
      • Conditions: Reflux
    • Step 2: Formation of Pyrazole Ring

      • Starting material: 6-methoxynaphthalene derivative
      • Reagents: Hydrazine hydrate, acetic acid
      • Conditions: Reflux

    Chemical Reactions Analysis

    Types of Reactions

    2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

      Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

      Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

      Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

      Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

    Major Products Formed

      Oxidation: Formation of ketones, carboxylic acids.

      Reduction: Formation of alcohols.

      Substitution: Formation of halogenated or nitrated derivatives.

    Scientific Research Applications

    2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole has several scientific research applications:

      Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

      Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

      Chemical Biology: The compound serves as a probe to study cellular processes and pathways.

      Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Mechanism of Action

    The mechanism of action of 2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole is unique due to its multi-ring structure, which imparts specific chemical and biological properties. Its combination of naphthalene, pyrazole, pyrrole, and thiazole rings makes it a versatile compound with diverse applications in medicinal chemistry and scientific research.

    Properties

    Molecular Formula

    C22H18N4OS

    Molecular Weight

    386.5 g/mol

    IUPAC Name

    2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole

    InChI

    InChI=1S/C22H18N4OS/c1-27-19-7-6-15-11-17(5-4-16(15)12-19)21-18(13-24-25-21)14-26-9-2-3-20(26)22-23-8-10-28-22/h2-13H,14H2,1H3,(H,24,25)

    InChI Key

    JLWKAIUMWRZNJT-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4C=CC=C4C5=NC=CS5

    Origin of Product

    United States

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